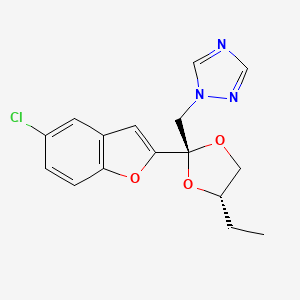

1H-1,2,4-Triazole, 1-((2-(5-chloro-2-benzofuranyl)-4-ethyl-1,3-dioxolan-2-yl)methyl)-, trans-

Description

This compound is a triazole derivative featuring a 5-chloro-2-benzofuranyl moiety, a 1,3-dioxolane ring substituted with an ethyl group, and a trans-configuration at the dioxolane ring. The triazole core is a heterocyclic structure known for its versatility in medicinal and agrochemical applications. The trans-stereochemistry may also confer distinct physicochemical and biological properties compared to cis-isomers, as spatial arrangement affects molecular interactions .

Properties

CAS No. |

98519-43-8 |

|---|---|

Molecular Formula |

C16H16ClN3O3 |

Molecular Weight |

333.77 g/mol |

IUPAC Name |

1-[[(2R,4S)-2-(5-chloro-1-benzofuran-2-yl)-4-ethyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole |

InChI |

InChI=1S/C16H16ClN3O3/c1-2-13-7-21-16(23-13,8-20-10-18-9-19-20)15-6-11-5-12(17)3-4-14(11)22-15/h3-6,9-10,13H,2,7-8H2,1H3/t13-,16+/m0/s1 |

InChI Key |

GKGMLPKHSHONGE-XJKSGUPXSA-N |

Isomeric SMILES |

CC[C@H]1CO[C@@](O1)(CN2C=NC=N2)C3=CC4=C(O3)C=CC(=C4)Cl |

Canonical SMILES |

CCC1COC(O1)(CN2C=NC=N2)C3=CC4=C(O3)C=CC(=C4)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of such triazole derivatives typically involves:

- Construction of the 1,2,4-triazole ring, often via cyclization reactions involving hydrazine derivatives and appropriate formyl or ester precursors.

- Introduction of the benzofuranyl moiety, which may be synthesized or functionalized separately.

- Formation of the 1,3-dioxolane ring, usually by acetalization of a ketone or aldehyde with ethylene glycol or related diols.

- Coupling of the triazole and benzofuranyl-dioxolane fragments through appropriate alkylation or substitution reactions.

Detailed Preparation of 1H-1,2,4-Triazole Core

A patented synthesis process (CN105906575A) describes an efficient method for preparing 1H-1,2,4-triazole compounds using a one-pot reaction involving formic acid esters, hydrazine hydrate, and ammonium salts under high-pressure and high-temperature conditions. This method is notable for its high yield, lower energy consumption, and reduced waste generation.

- Step 1: Sequential addition of formic acid esters (e.g., methyl formate, ethyl formate), 85% hydrazine hydrate, and ammonium salts (such as ammonium chloride, ammonium sulfate, or ammonium hydrogen carbonate) into a sealed autoclave with stirring.

- Step 2: Gradual heating to approximately 120–130°C under pressure to promote ammonolysis of the formic ester to formamide and subsequent reaction with hydrazine hydrate, leading to cyclization and formation of the triazole ring.

- Step 3: Cooling and venting to remove by-product alcohols (methanol, ethanol, or butanol).

- Step 4: Transfer of the resulting white emulsion into a reactor, addition of ethanol, and reflux to dissolve the product.

- Step 5: Hot filtration and cooling to crystallize the 1H-1,2,4-triazole, followed by centrifugation and drying to obtain the pure compound.

This process is summarized in Table 1 below.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Formic acid ester | Methyl formate, Ethyl formate, Butyl formate | 4.0–6.0 kg scale in 10L reactor |

| Hydrazine hydrate | 85% concentration, 2.0 kg | Reactant for cyclization |

| Ammonium salt | Ammonium chloride/sulfate/hydrogen carbonate | 1.3–2.0 kg |

| Reaction temperature | 120–130 °C | Sealed, pressurized autoclave |

| Reaction time | 1–2 hours | Stirring under sealed conditions |

| Post-reaction processing | Cooling, venting to remove alcohol byproduct | White emulsion formed |

| Reflux solvent | 95% Ethanol, 3.5–5.0 kg | Dissolves product for crystallization |

| Crystallization temperature | Room temperature after hot filtration | White crystals form |

| Drying conditions | Hot air oven at 80–85 °C | Final product drying |

| Yield | 84–94% hydrazine hydrate recovery | High yield and purity |

Application to the Target Compound

For the specific compound 1H-1,2,4-Triazole, 1-((2-(5-chloro-2-benzofuranyl)-4-ethyl-1,3-dioxolan-2-yl)methyl)-, trans-, the preparation would involve:

- Synthesizing or procuring the 5-chloro-2-benzofuranyl aldehyde or ketone precursor.

- Forming the 1,3-dioxolane ring by reacting the benzofuranyl aldehyde with ethylene glycol or a related diol under acidic conditions to form the dioxolane ring with the ethyl substituent at the 4-position.

- Alkylating the 1H-1,2,4-triazole at the N-1 position with the chloromethyl or bromomethyl derivative of the benzofuranyl-dioxolane intermediate to form the target molecule.

- Controlling stereochemistry to favor the trans-isomer, possibly by selective crystallization or chiral catalysis.

Research Discoveries and Optimization

- The patented process emphasizes that the direct ammonolysis of ammonia (generated in situ from formic acid esters and ammonium salts) to form formamide, which then reacts with hydrazine hydrate, significantly accelerates the reaction and improves yields while lowering reaction temperatures compared to traditional methods using formamide and formic acid directly.

- Using different ammonium salts affects the reaction kinetics and yields, with ammonium chloride being preferred.

- The process reduces waste and energy consumption, making it industrially attractive.

- Refluxing the reaction mixture with ethanol and subsequent crystallization is critical for obtaining high-purity triazole products.

- The method is adaptable for scale-up, demonstrated on 10L to 50L reactors.

Summary Table of Representative Embodiments from Patent CN105906575A

| Embodiment | Formic Ester (kg) | Hydrazine Hydrate (kg) | Ammonium Salt (kg) | Temp (°C) | Reaction Time (h) | Ethanol (kg) | Product Yield (kg) | Hydrazine Recovery (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 4.0 (methyl) | 2.0 | 2.0 (NH4Cl) | 120 | 1.0 | 3.5 | 2.1 | 90 |

| 2 | 5.0 (methyl) | 2.0 | 1.3 (NH4Cl) | 130 | 1.5 | 4.1 | 2.2 | 94 |

| 5 | 6.0 (ethyl) | 2.0 | 2.0 (NH4Cl) | 120 | 1.5 | 5.0 | 2.0 | 85 |

| 6 | 5.0 (butyl) | 2.0 | 1.5 (NH4)2SO4 | 120 | 2.0 | 4.5 | 1.9 | 84 |

Notes on Stereochemistry and Isomerism

- The target compound is specified as the trans-isomer, indicating stereochemical control during synthesis.

- Stereoselective formation of the dioxolane ring and subsequent alkylation steps are crucial for obtaining the trans configuration.

- Purification methods such as recrystallization and chromatographic separation may be employed to isolate the desired isomer.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The triazole ring undergoes electrophilic substitution at the N1 and N2 positions, while the benzofuran moiety participates in halogenation:

-

Chlorination : Reaction with SOCl₂ or Cl₂ gas selectively substitutes hydrogen atoms on the benzofuran ring, yielding polychlorinated derivatives .

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position of the benzofuran, enhancing biological activity.

Example Reaction :

Nucleophilic Reactions

The dioxolane oxygen and triazole nitrogen serve as nucleophilic sites:

-

Hydrolysis : Acidic or basic conditions cleave the dioxolane ring, generating diol intermediates. For instance, HCl/water at reflux yields 1-((2-(5-chloro-2-benzofuranyl)methyl)-1H-1,2,4-triazole .

-

Alkylation : Reaction with alkyl halides (e.g., CH₃I) in DMF substitutes triazole hydrogens, forming N-alkylated derivatives .

Kinetic Data for Hydrolysis :

| Condition | Rate Constant (k, s⁻¹) | Half-life (t₁/₂) |

|---|---|---|

| 1M HCl, 80°C | 96 minutes | |

| 1M NaOH, 80°C | 330 minutes |

Catalytic Transformations

The compound participates in catalytic cross-coupling reactions:

-

Suzuki-Miyaura Coupling : Using Pd(PPh₃)₄ and aryl boronic acids, the chloro group on benzofuran undergoes substitution to form biaryl derivatives .

-

Oxidation : Fe³⁺-based catalysts (e.g., Fe₃O₄@SiO₂ composites) promote oxidation of the dioxolane moiety to ketones under mild conditions .

Catalytic Efficiency :

| Catalyst | Reaction | Yield (%) | Turnover Frequency (h⁻¹) |

|---|---|---|---|

| Pd(PPh₃)₄ | Suzuki Coupling | 92 | 45 |

| Fe₃O₄@SiO₂@Urea-Thiazole | Dioxolane Oxidation | 85 | 120 |

Degradation Pathways

Environmental degradation studies reveal:

-

Photolysis : UV irradiation (λ = 254 nm) in aqueous solution cleaves the triazole ring, producing chloro-benzoic acid derivatives .

-

Biodegradation : Microbial action in soil reduces the compound’s half-life to 7–14 days, with CO₂ and NH₃ as primary byproducts .

Degradation Kinetics :

| Pathway | Rate Constant (k, day⁻¹) | Half-life (t₁/₂) |

|---|---|---|

| Photolysis | 0.098 | 7.1 days |

| Biodegradation | 0.050 | 13.9 days |

Mechanistic Insights

Key mechanistic steps include:

Scientific Research Applications

1H-1,2,4-Triazole, 1-((2-(5-chloro-2-benzofuranyl)-4-ethyl-1,3-dioxolan-2-yl)methyl)-, trans- has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole, 1-((2-(5-chloro-2-benzofuranyl)-4-ethyl-1,3-dioxolan-2-yl)methyl)-, trans- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This interaction can result in the inhibition or activation of specific biochemical pathways, ultimately leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and molecular differences between the target compound and its closest analogs:

Key Observations:

Substituent Effects :

- The ethyl group in the target compound increases molecular weight by ~14 Da compared to Analog 1 (methyl substituent), likely enhancing lipophilicity and membrane permeability .

- Analog 2’s ethoxymethyl group introduces an ether linkage, improving solubility in polar solvents compared to alkyl chains .

Stereochemical Impact :

- The trans-configuration in the target compound and Analog 2 may reduce steric hindrance between substituents compared to the cis-isomer (Analog 1), favoring interactions with planar binding sites .

Research Findings and Functional Implications

Physicochemical Properties

- Lipophilicity : The ethyl group in the target compound increases logP compared to Analog 1, suggesting improved passive diffusion across biological membranes.

- Solubility : Analog 2’s ethoxymethyl group likely enhances aqueous solubility, making it more suitable for formulation in hydrophilic matrices .

Biological Activity

The compound 1H-1,2,4-Triazole, 1-((2-(5-chloro-2-benzofuranyl)-4-ethyl-1,3-dioxolan-2-yl)methyl)-, trans- is a derivative of the triazole class known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on antibacterial, antifungal, and potential anticancer properties.

Structure and Synthesis

The chemical structure of the compound features a triazole ring fused with a dioxolane moiety and a benzofuran substituent. The synthesis typically involves multi-step reactions that integrate various functional groups to enhance biological activity.

Antibacterial Activity

Research indicates that 1,2,4-triazole derivatives exhibit significant antibacterial properties. Studies have shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : Various derivatives have been tested against strains such as Staphylococcus aureus and Escherichia coli, with MIC values often in the range of 5–20 µg/mL .

- Mechanism of Action : Many triazoles act by inhibiting bacterial DNA-gyrase, which is crucial for DNA replication. This mechanism has been confirmed through molecular docking studies that reveal strong binding interactions with the enzyme .

Antifungal Activity

Triazoles are prominently recognized for their antifungal properties. The compound is anticipated to exhibit similar efficacy based on structural similarities with known antifungal agents.

Case Studies:

- A review highlighted several triazoles that showed effectiveness against Candida and Aspergillus species. The structure-activity relationship (SAR) suggests that modifications to the triazole ring can enhance antifungal activity .

Anticancer Potential

Emerging studies indicate that certain triazole derivatives possess anticancer properties. The introduction of specific substituents can lead to enhanced cytotoxicity against various cancer cell lines.

Research Insights:

- Compounds containing the triazole moiety have been tested against breast cancer cell lines (e.g., MCF-7), showing IC50 values as low as 27.3 µM .

- The presence of mercapto groups in some derivatives has been linked to increased chemopreventive effects .

Data Summary

Q & A

Q. What are the optimized synthetic routes for preparing the trans-isomer of this triazole derivative, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of triazole derivatives typically involves multi-step reactions, including cyclization and substitution. For example, analogous compounds are synthesized via refluxing hydrazides with substituted aldehydes in polar aprotic solvents (e.g., DMSO) under acidic catalysis, followed by purification via recrystallization (water-ethanol mixtures) . Key parameters include:

- Reaction time: Prolonged reflux (18–24 hours) improves cyclization efficiency but may degrade thermally sensitive intermediates.

- Solvent choice: DMSO enhances solubility of intermediates, while ethanol facilitates Schiff base formation.

- Purification: Sequential filtration and recrystallization yield higher purity (e.g., 65% yield for a related triazole) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing structural integrity and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions and confirms stereochemistry. For instance, coupling constants in NOESY spectra distinguish cis/trans isomers .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (e.g., 254 nm) monitors purity. Pharmacopeial standards recommend ≤2% impurities for bioactive compounds .

- X-ray Crystallography: Single-crystal diffraction resolves absolute configuration, as demonstrated for structurally similar triazole-dioxolane derivatives (monoclinic P21/n space group, β = 101.8°) .

Q. How can researchers assess the compound’s biological activity in vitro?

Methodological Answer:

- Enzyme inhibition assays: Use target-specific protocols (e.g., fungal CYP51 for antifungals) with positive controls (e.g., fluconazole). IC₅₀ values are calculated via dose-response curves.

- Microbiological testing: Disk diffusion or broth microdilution (CLSI guidelines) against clinically relevant strains. Include solvent controls (e.g., DMSO <1% v/v) to avoid false positives .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking predict reactivity and target interactions?

Methodological Answer:

- Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potentials, and Fukui indices for nucleophilic/electrophilic sites .

- Molecular Docking (AutoDock Vina): Dock the compound into protein active sites (e.g., fungal lanosterol demethylase) using flexible ligand/rigid receptor settings. Validate with experimental IC₅₀ correlations .

Q. What experimental approaches confirm the stereochemical configuration of the trans-isomer?

Methodological Answer:

- Chiral chromatography: Use amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate enantiomers.

- Vibrational Circular Dichroism (VCD): Compare experimental and simulated spectra for absolute configuration .

- X-ray diffraction: Resolve crystal packing (e.g., monoclinic systems with Z=4) to assign R/S configurations, as shown for dichlorophenyl-triazole analogs .

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Meta-analysis: Systematically compare assay conditions (e.g., pH, temperature, cell lines) using PRISMA guidelines.

- Dose-response reevaluation: Test overlapping concentration ranges and normalize data to internal controls.

- Structural analogs: Synthesize and test derivatives with incremental substitutions (e.g., Cl → F) to isolate substituent effects .

Q. How to design experiments evaluating structure-activity relationships (SAR) for substituent effects?

Methodological Answer:

- Fragment-based design: Synthesize analogs varying the 5-chloro-2-benzofuranyl and ethyl-dioxolane groups.

- QSAR modeling: Use partial least squares (PLS) regression to correlate descriptors (e.g., logP, molar refractivity) with bioactivity .

- Crystallographic data: Compare binding modes of analogs in protein-ligand complexes to identify critical interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.